molecular formula C24H29NO4 B2408612 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid CAS No. 1699536-35-0

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid

Cat. No.: B2408612
CAS No.: 1699536-35-0
M. Wt: 395.499
InChI Key: YPLZSXFEWOLCFY-UHFFFAOYSA-N
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Description

The compound 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid is a synthetic amino acid derivative featuring a seven-carbon backbone (heptanoic acid) with an ethyl-substituted Fmoc (9H-fluoren-9-ylmethoxy carbonyl) group on the α-amino position. The Fmoc group is a widely used protecting group in peptide synthesis due to its stability under acidic conditions and selective removal via base treatment (e.g., piperidine) .

Properties

IUPAC Name

2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-3-5-6-15-22(23(26)27)25(4-2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLZSXFEWOLCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated peptide synthesizers .

Chemical Reactions Analysis

Types of Reactions

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptide-based drugs.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.

    Medicinal Chemistry: Investigated for its potential use in the development of new therapeutic agents.

    Material Science: Utilized in the synthesis of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fmoc-Protected Amino Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications References
Target compound : 2-[ethyl(Fmoc)amino]heptanoic acid C23H27NO4* ~381.46 Ethyl, Fmoc Not available Peptide synthesis (inferred)
(S)-2-((Fmoc)(methyl)amino)heptanoic acid C23H27NO4 381.46 Methyl, Fmoc 2642726-02-9 Research chemical, SPPS
Fmoc-R-2-aminoheptanoic acid C21H23NO4 368.43 Fmoc (no alkyl substitution) 1629051-80-4 Peptide backbone modification
2-(2-(Fmoc-amino)ethoxy)acetic acid C19H19NO5 341.36 Ethoxy-acetic acid linker, Fmoc 882847-32-7 Conjugation chemistry
(S)-2-((Fmoc)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid C27H23FN2O4 458.48 Indole-fluorine side chain, Fmoc 908846-88-8 Targeted drug delivery
(R)-3-(Fmoc-amino)-7-(Boc-amino)heptanoic acid C27H34N2O6 482.57 Boc-protected amine, Fmoc 266318-77-8 Dual-protected peptide intermediates

*Estimated based on structural similarity to .

Structural and Functional Differences

Compounds with heterocyclic side chains (e.g., indole in CAS 908846-88-8) enable interactions with biological targets (e.g., serotonin receptors) , whereas the target compound’s aliphatic chain is better suited for hydrophobic peptide domains.

Backbone Length and Flexibility: The heptanoic acid backbone (7 carbons) offers greater conformational flexibility compared to shorter-chain analogs (e.g., propanoic acid derivatives in ), which may influence peptide secondary structure (e.g., α-helix vs. β-sheet) .

Protection Strategies :

  • Dual protection (e.g., Fmoc and Boc in CAS 266318-77-8 ) allows orthogonal deprotection, enabling sequential peptide elongation. The target compound’s single Fmoc group simplifies synthesis but limits multifunctional applications.

Physicochemical Properties

  • Solubility: Longer aliphatic chains (heptanoic acid) reduce aqueous solubility compared to carboxylic acids with polar substituents (e.g., ethoxy-acetic acid in CAS 882847-32-7 ).
  • Stability : Fmoc groups are base-labile, and the ethyl substituent may slightly enhance stability against premature deprotection compared to methyl analogs due to increased electron-donating effects .

Biological Activity

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorenyl moiety and specific functional groups suggests a range of interactions within biological systems, which may lead to therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C21H23NO4
  • Molecular Weight : 353.41 g/mol
  • CAS Number : 186046-82-2

The structure features a fluorenyl group, which is known for its stability and ability to participate in various biochemical interactions. The methoxycarbonyl group enhances solubility and bioavailability, making it a suitable candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can impact physiological processes.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to neutralize free radicals, suggesting that this compound may also exhibit antioxidant effects.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against various pathogens, aligning with findings from structurally similar compounds.

Antioxidant Activity

A study assessing the antioxidant properties of fluorenyl derivatives found that compounds with similar structures can significantly reduce oxidative stress markers in vitro. This suggests that this compound may possess similar capabilities.

Enzyme Interaction Studies

Research on enzyme inhibition has shown that compounds with the fluorenyl moiety can interact with key metabolic enzymes. For instance, derivatives have been tested against proteases and kinases, demonstrating varying degrees of inhibition that could be extrapolated to this compound.

Antimicrobial Efficacy

In a comparative study, various fluorenyl derivatives were evaluated for antimicrobial activity against bacterial strains. The results indicated that certain modifications in the structure enhanced antibacterial properties, suggesting that this compound could also be effective against specific pathogens.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
N-Acetyl-L-cysteineContains thiol groupAntioxidant
L-ValineAliphatic amino acidProtein synthesis
5-FluorouracilFluorinated pyrimidineAnticancer

The unique combination of functional groups in this compound enhances its potential bioactivity compared to simpler amino acids or other derivatives lacking such structural complexity.

Q & A

Q. What are the recommended safety protocols for handling 2-[ethyl(Fmoc)amino]heptanoic acid in laboratory settings?

  • Methodological Answer : Follow hazard classifications from safety data sheets (SDS):
  • Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation) with H302, H315, H319, and H335 hazard codes .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks .
  • Emergency Measures : For skin/eye contact, rinse immediately with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention .
  • Storage : Store in tightly sealed containers at 2–8°C, away from strong acids/bases and oxidizers .

Q. How is 2-[ethyl(Fmoc)amino]heptanoic acid typically synthesized, and what are critical reaction conditions?

  • Methodological Answer : Common synthesis involves Fmoc-protected intermediates and peptide-coupling strategies:
  • Step 1 : Protect the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) at -10°C to 20°C .
  • Step 2 : React with ethylamine derivatives under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) to introduce the ethyl group .
  • Step 3 : Acidic deprotection (e.g., trifluoroacetic acid) to yield the final carboxylic acid .
    Key Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., racemization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across different safety assessments?

  • Methodological Answer : Discrepancies arise due to limited ecotoxicological and chronic toxicity data in SDS . To address this:
  • In Silico Modeling : Use tools like ECOSAR to predict aquatic toxicity .
  • In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to validate acute toxicity .
  • Cross-Reference Analogues : Compare with structurally similar Fmoc-protected compounds (e.g., LD50 data for Fmoc-alanine derivatives) .

Q. What strategies optimize the stability of this compound under varying storage and reaction conditions?

  • Methodological Answer : Stability is influenced by temperature, pH, and solvent polarity:
  • Thermal Stability : Decomposition occurs >150°C; store below 25°C .
  • pH Sensitivity : Avoid prolonged exposure to pH <3 (risk of Fmoc cleavage) or pH >8 (risk of ester hydrolysis) .
  • Solvent Compatibility : Use aprotic solvents (e.g., DMF, DCM) to prevent degradation. Add antioxidants (e.g., BHT) in polar solvents .
    Data Table :
ConditionStability OutcomeReference
pH 2–6Stable for 24h
DMF, 25°CStable for 1 week
Aqueous, pH 950% degradation in 6h

Q. How can this compound be modified to enhance its utility in peptide-based drug design?

  • Methodological Answer : Structural modifications to improve bioavailability or target specificity:
  • Backbone Engineering : Replace heptanoic acid with cyclic or aromatic moieties to enhance rigidity (e.g., 3,5-difluorophenyl analogs) .
  • Side-Chain Functionalization : Introduce bioorthogonal handles (e.g., tetrazoles or thiols) for click chemistry applications .
  • Protection Strategies : Use photolabile groups (e.g., NVOC) for spatiotemporal control in peptide assembly .

Data Gaps and Mitigation

Q. What methodologies address the lack of ecotoxicological data for this compound?

  • Methodological Answer :
  • Microcosm Studies : Assess biodegradability using OECD 301D (Closed Bottle Test) .
  • Algal Toxicity Assays : Use Chlamydomonas reinhardtii to estimate EC50 values for aquatic toxicity .
  • Soil Mobility Analysis : Conduct column leaching experiments to evaluate persistence in terrestrial systems .

Synthesis Optimization

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

  • Methodological Answer : Microwave irradiation reduces reaction times and improves yields:
  • Conditions : 100°C, 150W, 20 minutes in DMF .
  • Yield Comparison : Conventional heating (48h, 65% yield) vs. microwave (45min, 88% yield) .
    Note : Optimize solvent dielectric properties (e.g., DMF > DCM) for efficient energy transfer .

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